N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-22-13-5-4-11-9-12-6-7-20(16(12)18-14(11)10-13)19-17(21)15-3-2-8-23-15/h2-5,8-10H,6-7H2,1H3,(H,19,21) |
InChI Key |
AOJGUAZNGVJBBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CO4)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide typically involves multiple steps, including cyclization, substitution, and coupling reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Dimethylformamide (DMF), toluene
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential as a modulator of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Core Structure and Substituent Variations
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
- Core Flexibility: The target compound’s pyrrolo[2,3-b]quinoline core is distinct from pyrrolo[3,2-f]quinolinone () and pyrrolo[2,3-d]pyrimidine (), which may influence ring planarity and binding interactions.
- Substituent Effects: The 7-methoxy group in the target compound likely enhances solubility compared to the 7-methyl group in 881450-25-5 .
Physicochemical and Functional Comparisons
- The furan-2-carboxamide group (present in both the target and BS03486) introduces polarity, which may enhance aqueous solubility compared to non-polar analogs like 881450-25-5 .
- Functional Group Impact :
Biological Activity
N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrroloquinoline core fused with a furan ring, which contributes to its biological activity. The molecular formula is , with a molecular weight of 325.4 g/mol. This structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), leading to reduced cell proliferation and induction of apoptosis in cancer cells.
The compound's interaction with FGFRs is crucial for its anticancer effects. Inhibition of these receptors disrupts signaling pathways that promote cell growth and survival, resulting in:
- Cell Cycle Arrest : Induction of apoptosis and accumulation of cells in the pre-G1 phase.
- Caspase Activation : Increased levels of caspase-3 activity, indicating the initiation of the apoptotic pathway.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Colorectal Carcinoma | 8.5 | Apoptosis induction via caspase activation |
| Human Breast Adenocarcinoma | 7.0 | Cell cycle arrest at G1 phase |
| Human Liver Carcinoma | 6.0 | Inhibition of FGFR signaling |
| Human Lung Carcinoma | 9.5 | Induction of necrosis and apoptosis |
Case Studies
A notable case study involved the evaluation of the compound's effects on HepG2 liver cancer cells. The study utilized flow cytometry to analyze cell cycle dynamics and apoptosis rates:
- Flow Cytometry Results :
- Pre-G1 Phase Accumulation : Increased by 18.5-fold compared to control.
- G2/M Phase Reduction : Decreased by 29.4-fold.
This indicated a significant disruption in cell cycle progression due to the compound's action.
Comparative Analysis
Comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline Derivatives | Contains a quinoline core | Versatile biological activity |
| Pyrroloquinoline Derivatives | Similar fused ring structure | Broader spectrum of biological targets |
| N-(7-methoxy-2,3-dihydro-pyrrolo[2,3-b]quinolin) | Unique furan moiety | Enhanced receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
